7-Chlorodibenzo[c,h]acridine
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrogen-Containing Heterocyclic Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. researchgate.net When a carbon atom in one of these rings is replaced by a nitrogen atom, the resulting compound is a nitrogen-containing heterocyclic PAH, also known as an azaarene. nih.govwho.int This substitution significantly alters the molecule's electronic distribution, basicity, and reactivity, leading to a diverse range of chemical and physical properties. wikipedia.orgrsc.org
Dibenzo[c,h]acridine is a prominent member of this family, characterized by a five-ring system. ontosight.ai The introduction of a chlorine atom at the 7th position to create 7-Chlorodibenzo[c,h]acridine further modifies its properties, making it a subject of specialized research. These compounds are often formed through incomplete combustion of organic materials containing nitrogen and are found in the environment from sources like industrial effluents and vehicle exhaust. researchgate.netnih.govwho.int The study of such molecules is crucial for understanding their environmental presence and for developing new materials with tailored electronic and optical characteristics. researchgate.netrsc.org
Historical Perspectives on Acridine (B1665455) and Dibenzoacridine Research Paradigms
The parent compound, acridine, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. wikipedia.orgptfarm.pl Initially, research focused on its use in dyes, but this application has diminished over time due to issues with lightfastness. wikipedia.org A significant milestone in acridine research was the discovery of its antimicrobial properties in 1917, which later led to the development of antimalarial drugs like mepacrine during World War II. ptfarm.plmdpi.com
The synthesis of acridine and its derivatives has been a long-standing area of interest for organic chemists. The Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids, is a classic method for preparing these compounds. wikipedia.orgnumberanalytics.com Over the years, research has expanded to include more complex structures like dibenzoacridines. The development of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled the creation of a wide array of dibenzoacridine derivatives with specific substitutions, facilitating deeper investigations into their properties and potential applications. researchgate.netnumberanalytics.com
Current Research Landscape and Emerging Directions for this compound Derivatives
Current research on this compound and its derivatives is primarily focused on their potential use in organic electronics. googleapis.com The specific placement of the chlorine atom and the extended π-conjugated system of the dibenzoacridine core give these molecules unique photophysical and electrochemical properties. beilstein-journals.org
Recent studies have explored the synthesis of novel derivatives and their application in organic light-emitting diodes (OLEDs). For instance, this compound has been used as a building block in the synthesis of more complex molecules for use in the emission layers of OLEDs. googleapis.com The aim is to develop materials with improved performance, such as enhanced operational lifetime and efficiency. googleapis.com
Furthermore, the reactivity of the chlorine atom at the 7-position allows for further functionalization, opening up possibilities for creating a diverse library of compounds with fine-tuned properties. beilstein-journals.org Research is ongoing to explore the synthesis of new 7-substituted-5,6-dihydrobenzo[c]acridine derivatives and to investigate their photophysical characteristics through both experimental and theoretical studies. beilstein-journals.orgmdpi.com These investigations are crucial for advancing the application of these compounds in materials science. rsc.org
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 859745-06-5 |
| Molecular Formula | C21H12ClN |
| Molecular Weight | 325.78 g/mol |
| Purity | >97% |
This table summarizes the key properties of this compound.
Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN/c22-19-17-11-9-13-5-1-3-7-15(13)20(17)23-21-16-8-4-2-6-14(16)10-12-18(19)21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAUQHJDRHPCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3Cl)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859745-06-5 | |
| Record name | 7-chlorodebenzo[c,h]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dibenzo C,h Acridine Derivatives
Classical Approaches in Acridine (B1665455) and Dibenzoacridine Synthesis
The foundational methods for constructing the acridine core have been established for over a century and provide the basis for accessing more complex, fused systems like dibenzoacridines.
Condensation reactions are a cornerstone in the synthesis of the acridine tricycle. A general and historical method involves the cyclization of N-phenylanthranilic acid (2-(phenylamino)benzoic acid) with an acid catalyst, such as phosphoric acid or sulfuric acid. chemeurope.comnih.gov Other classical methods include the condensation of diphenylamine (B1679370) with chloroform (B151607) in the presence of aluminium chloride or heating salicylic (B10762653) aldehyde with aniline (B41778) and zinc chloride. chemeurope.comwikipedia.org These reactions typically involve the formation of a central pyridine (B92270) ring fused between two benzene (B151609) rings through intramolecular cyclization and dehydration steps.
Friedel-Crafts reactions, a pillar of aromatic chemistry, are instrumental in building the carbon skeleton required for dibenzoacridines. wikipedia.orgnih.gov These reactions, particularly Friedel-Crafts acylation, can be used to introduce acyl groups onto an aromatic substrate, which can then be elaborated into the fused ring system. nih.govlibretexts.org For instance, a diarylamine can undergo intramolecular acylation, a reaction akin to the Friedel-Crafts process, to form an acridone, which is a common precursor to acridines. nih.gov A recent approach has utilized copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) to facilitate arylation/Friedel-Crafts reactions for the synthesis of new acridine derivatives from o-acylanilines and diaryliodonium salts. jsynthchem.comjsynthchem.com This highlights the evolution of classical methods toward more efficient and catalyzed processes.
The Bernthsen acridine synthesis, developed in 1878, is a classic and direct method for preparing 9-substituted acridines. wikipedia.org The reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using zinc chloride as a catalyst at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.com When formic acid is used, the parent acridine is formed. wikipedia.org The use of other carboxylic acids introduces a substituent at the 9-position. wikipedia.org While effective, the reaction often requires harsh conditions and may result in low yields. wikipedia.orgyoutube.com Polyphosphoric acid can be used as an alternative catalyst, allowing for lower reaction temperatures, though yields may still be compromised. wikipedia.org
Table 1: Overview of Bernthsen Acridine Synthesis
| Feature | Description |
|---|---|
| Reactants | Diarylamine, Carboxylic Acid (or Acid Anhydride) |
| Catalyst | Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) |
| Conditions | High temperature (typically 200-270°C with ZnCl₂) |
| Product | 9-Substituted Acridine |
| Relevance | A fundamental method for creating the acridine core structure. |
The Ullmann reaction, or Ullmann condensation, traditionally involves the copper-promoted coupling of aryl halides. wikipedia.orgslideshare.net This reaction is highly relevant to the synthesis of acridine precursors, particularly diarylamines. The coupling of an aniline derivative with an aryl halide is a key step in preparing the unsymmetrical diarylamines needed for many acridine syntheses. nih.gov Furthermore, the Ullmann acridine synthesis specifically refers to the intramolecular cyclization of N-phenylanthranilic acids, which themselves are often prepared via an Ullmann condensation between an aniline and a 2-halobenzoic acid. nih.govscribd.com This cyclization step, typically promoted by acid, leads to the formation of an acridone, a versatile intermediate that can be reduced and dehydrated to yield the acridine scaffold. nih.gov
Modern Synthetic Strategies for Dibenzo[c,h]acridines
While classical methods are robust, modern synthetic chemistry has introduced more efficient and selective strategies for constructing complex heterocyclic systems like dibenzo[c,h]acridines.
Transition metal catalysis has revolutionized the synthesis of complex organic molecules. mdpi.com For the construction of dibenzoacridines, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are particularly powerful. researchgate.net These methods allow for the precise and efficient formation of carbon-carbon bonds. A modern strategy for synthesizing dibenzo[a,j]acridines and their regioisomers, dibenzo[c,h]acridines, employs a modular approach starting from a common precursor like 2,3,5,6-tetrachloropyridine. researchgate.net By strategically changing the order of site-selective Sonogashira and Suzuki-Miyaura cross-coupling reactions, chemists can control the final isomeric outcome. The synthesis is completed by a ring-closing reaction, often a Brønsted acid-mediated cycloisomerization, to furnish the final polycyclic aromatic hydrocarbon framework. researchgate.net This approach offers high modularity and good yields for accessing specifically substituted dibenzoacridine derivatives. researchgate.net
Table 2: Modern vs. Classical Synthesis Approaches
| Approach | Key Features | Advantages |
|---|---|---|
| Classical (e.g., Bernthsen) | High temperatures, strong acids (ZnCl₂), often harsh conditions. wikipedia.org | Well-established, direct access to acridine core. |
| Modern (e.g., Pd-catalyzed) | Mild reaction conditions, high selectivity, use of pre-functionalized precursors. researchgate.netnih.gov | High efficiency, modularity, precise control over substitution patterns. |
Transition Metal-Catalyzed Reactions
Palladium-Catalyzed Cross-Coupling Reactions for Dibenzoacridines
Palladium catalysis is a cornerstone in the synthesis of complex aromatic systems, and its application to dibenzoacridines is no exception. These reactions are pivotal for constructing the carbon-carbon and carbon-nitrogen bonds that form the heterocyclic core. An efficient strategy for synthesizing 9-aryl-substituted acridines, for example, has been developed from cyclohexanones and 2-aminobenzophenones under palladium-catalyzed conditions. researchgate.net
Domino reactions catalyzed by palladium provide a powerful tool for assembling complex molecules like 5,6-dihydrobenzo[c]phenanthridines, which are structurally related to dibenzoacridines. researchgate.net These processes often involve a sequence of intramolecular C-H bond functionalization and arylation, leading to high atom economy. researchgate.netrsc.org For instance, a palladium-catalyzed cascade reaction involving C-H bond activation can lead to the formation of both C-C and C-O bonds in a single operation. nih.gov Similarly, an efficient N–H/C–H one-pot coupling method for preparing benzo[kl]acridines has been developed based on palladium-catalyzed domino synthesis, achieving yields of up to 95%. rsc.org Migratory cyclization catalyzed by palladium also presents a sophisticated route to various benzoheterocyclic compounds. nih.gov
Table 1: Overview of Palladium-Catalyzed Reactions in Heterocycle Synthesis
| Reaction Type | Key Features | Catalyst Example | Application Relevance | Reference |
|---|---|---|---|---|
| Domino Reaction | Sequential bond formation (C-H activation, arylation) in one pot. | Pd(OAc)₂ | Construction of benzo[c]phenanthridines and related scaffolds. | researchgate.net |
| N-H/C-H Coupling | Direct coupling of amines with aryl C-H bonds for ring closure. | Palladium catalysts | High-yield synthesis of benzo[kl]acridines from simple precursors. | rsc.org |
| Migratory Cyclization | Metal migration along a carbon chain to facilitate cyclization. | Pd(OAc)₂ with DPEPhos | Formation of diverse benzoheterocycles. | nih.gov |
Copper-Catalyzed Arylation Reactions for Acridine Derivatives
Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain cross-coupling transformations, particularly for C-N bond formation (Ullmann condensation) and C-C coupling. beilstein-journals.org These methods are instrumental in the synthesis of acridine derivatives. For example, a one-pot assembly of acridines can be achieved through copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils. rsc.org This protocol is noted for its operational simplicity and good functional group tolerance under precious-metal-free conditions. rsc.org
Copper nanoparticles (CuO-np) have been shown to be excellent heterogeneous catalysts for the C-arylation of active methylene (B1212753) compounds with various aryl halides, providing good to excellent yields. beilstein-journals.org A significant advantage of using such nanoparticles is the ability to recover and reuse the catalyst for multiple cycles with minimal loss of activity. beilstein-journals.org Furthermore, copper catalysis enables step-economical syntheses of complex heterocycles through cascade reactions, such as combining a [3 + 2]-azide–alkyne cycloaddition (CuAAC) with intramolecular C-H bond functionalizations. beilstein-journals.org
Cycloisomerization Reactions in Polycyclic Heteroaromatic Hydrocarbon Synthesis
Cycloisomerization offers a direct and atom-economical route to polycyclic aromatic systems by rearranging the atoms of a suitably designed precursor. This strategy is particularly effective for forming the fused rings of dibenzo[c]acridines. osi.lv A straightforward approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. osi.lv The choice of catalyst for this transformation depends on the substituent at the alkyne's triple bond, with options including transition metals like PtCl₂ or Brønsted acids such as trifluoromethanesulfonic acid. osi.lv
Another relevant thermal cyclization method is the Graebe–Ullmann reaction, which has been applied to synthesize 7H-pyrido- and 8H-quino-[4,3,2-kl]acridines through the thermolysis of 9-(1,2,3-triazol-1-yl)acridines. rsc.org Differential scanning calorimetry can be used to predict the optimal conditions for these cyclization reactions. rsc.org
Microwave-Assisted Synthetic Protocols for Acridine Derivatives
The use of microwave irradiation has become a popular technique in organic synthesis to accelerate reaction rates, increase yields, and improve energy efficiency. rsc.org The synthesis of acridine derivatives has significantly benefited from this technology. researchgate.net For instance, acridine-1,8(2H,5H)-diones can be synthesized in good to excellent yields through a one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation. ijcce.ac.ir
Microwave-assisted protocols are often superior to conventional heating methods, drastically reducing reaction times from hours to minutes. nih.govnih.gov This rapid, high-yield approach is also aligned with the principles of green chemistry, especially when conducted in environmentally benign solvents or under solvent-free conditions. researchgate.netnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to overnight | Minutes | nih.gov |
| Yield | Often moderate | Generally good to excellent | ijcce.ac.irnih.gov |
| Conditions | Often requires organic solvents | Enables solvent-free or aqueous conditions | researchgate.netijcce.ac.irnih.gov |
| Energy Efficiency | Lower | Higher due to direct heating | rsc.org |
Green Chemistry Principles in Dibenzoacridine Synthesis
The synthesis of complex molecules like dibenzoacridines is increasingly guided by the 12 principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. unibo.it One-pot, multi-component reactions are a prime example of green synthesis, as they reduce the number of steps and purification procedures required. scielo.org.mx The synthesis of benzo[c]acridine derivatives using a reusable nanoporous acid catalyst under solvent-free conditions exemplifies this approach. scielo.org.mx
The use of water as a solvent and microwave irradiation are other key green chemistry strategies. rsc.org A Co/C catalyst derived from rice husks has been used for a high-yield, fast, and green synthesis of acridine derivatives in water with microwave assistance. rsc.orgresearchgate.net The reusability of catalysts, such as the sulfonic acid functionalized SBA-15 or CuO-nanoparticles, is another critical aspect that minimizes waste and cost. beilstein-journals.orgscielo.org.mx
Regioselectivity and Stereoselectivity Control in Dibenzo[c,h]acridine Synthesis
Achieving regioselectivity—the controlled placement of substituents at specific positions—is paramount in the synthesis of a targeted molecule like 7-Chlorodibenzo[c,h]acridine. The synthetic strategy is typically designed to install the chlorine atom at the C7 position unambiguously. This is usually accomplished by starting with a precursor that already contains the halogen at the desired location, which then directs the subsequent cyclization and annulation steps.
Directed C-H functionalization is a powerful strategy for controlling regioselectivity. rsc.org In palladium-catalyzed reactions, directing groups can be used to activate a specific C-H bond, ensuring that arylation or other coupling reactions occur at the intended site. rsc.org For example, in the synthesis of benzo[kl]acridines, the starting dihalonaphthalenes and diphenylamines are chosen specifically to ensure the final ring closure occurs in the correct orientation to yield the desired isomer. rsc.org The inherent reactivity patterns of the starting materials in reactions like the Bernthsen or Ullmann syntheses also play a crucial role in determining the final regiochemical outcome. nih.gov Stereoselectivity is generally not a factor in the synthesis of the planar, achiral dibenzo[c,h]acridine core.
Strategies for Functionalization and Derivatization of the Dibenzo[c,h]acridine Scaffold
Once the this compound scaffold is constructed, the chloro group serves as a versatile handle for further functionalization and derivatization. The electron-rich nature of the polycyclic system combined with the reactivity of the C-Cl bond allows for a wide range of transformations, typically through transition-metal-catalyzed cross-coupling reactions.
The chlorine atom at the 7-position can be readily substituted with various nucleophiles or coupled with other organic fragments. For instance:
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce new aryl or alkyl groups at the C7 position.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of 7-amino-dibenzo[c,h]acridine derivatives.
Sonogashira Coupling: The introduction of alkynyl groups can be achieved by coupling with terminal alkynes using a palladium/copper co-catalyst system.
Cyanation: The chloro group can be replaced with a cyano group, which can then be further transformed into carboxylic acids, amides, or other nitrogen-containing functionalities.
These derivatization strategies are crucial for tuning the electronic and photophysical properties of the dibenzo[c,h]acridine core, enabling the development of new materials for applications such as organic light-emitting diodes (OLEDs) or as biological probes. rsc.org The synthesis of various 7-arylbenzo[c]acridine-5,6-diones for biological evaluation highlights the importance of such functionalization strategies. nih.gov
Spectroscopic and Structural Elucidation Techniques for Dibenzo C,h Acridine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR spectra form the foundation of structural analysis. For 7-Chlorodibenzo[c,h]acridine, the ¹H and ¹³C NMR spectra are expected to reveal key features of its aromatic scaffold.
¹H NMR Spectroscopy : The proton NMR spectrum would display signals exclusively in the aromatic region (typically δ 7.0-9.5 ppm). Due to the molecule's asymmetry, each of the 12 hydrogen atoms is chemically unique and should, in principle, produce a distinct signal. These signals would appear as complex multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The protons on the phenanthrene-like moiety and the quinoline-like moiety would have characteristic chemical shifts and coupling constants. The proton peri to the nitrogen (H-14) and the protons in the sterically crowded bay regions are expected to be significantly deshielded and appear at the lowest field.
¹³C NMR Spectroscopy : The carbon NMR spectrum would show 21 distinct signals, one for each carbon atom in the asymmetric structure. These signals can be broadly categorized into those for protonated carbons (CH) and quaternary carbons (C). The chemical shifts would be in the aromatic range (δ 110-150 ppm). The carbon atom attached to the chlorine (C-7) would be directly influenced by the halogen's electronegativity and anisotropy, while the carbons of the central acridine (B1665455) core would also exhibit characteristic shifts. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This table is predictive, based on general principles and data from analogous structures. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| 1 | ~8.0-8.5 | ~125-130 | d |
| 2 | ~7.5-8.0 | ~126-131 | t |
| 3 | ~7.5-8.0 | ~126-131 | t |
| 4 | ~8.0-8.5 | ~125-130 | d |
| 5 | ~8.2-8.8 | ~127-132 | d |
| 6 | ~7.8-8.2 | ~124-129 | d |
| 7 | - | ~130-135 | Quaternary (C-Cl) |
| 8 | ~8.8-9.2 | ~128-133 | d |
| 9 | ~7.7-8.1 | ~123-128 | t |
| 10 | ~7.6-8.0 | ~125-130 | t |
| 11 | ~8.5-9.0 | ~122-127 | d |
| 12 | ~8.7-9.1 | ~129-134 | d |
| 13 | ~7.9-8.3 | ~120-125 | d |
| 14 | ~9.0-9.5 | ~128-133 | d |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would allow for the mapping of the individual spin systems within each of the fused aromatic rings, tracing the connectivity from H-1 to H-4, H-5 to H-6, H-8 to H-11, and H-12 to H-14.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of all protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is critical for assigning quaternary carbons, which are invisible in the HSQC spectrum. For instance, correlations from H-6 and H-8 to the chlorinated carbon C-7 would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming assignments in congested aromatic systems and identifying protons in the sterically hindered bay regions of the molecule. For example, a NOESY cross-peak between H-6 and H-8 would confirm their spatial proximity.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. chemguide.co.uk
For this compound (C₂₁H₁₂ClN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. The key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two distinct peaks:
[M]⁺• : 313.0658 (for C₂₁H₁₂³⁵ClN)
[M+2]⁺• : 315.0629 (for C₂₁H₁₂³⁷ClN), with an intensity of approximately one-third of the M⁺ peak.
Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways include:
Loss of a chlorine radical: [M-Cl]⁺ (m/z 278)
Loss of hydrogen chloride: [M-HCl]⁺ (m/z 277)
Complex fragmentation of the stable polycyclic aromatic core.
X-Ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles of this compound.
The analysis would be expected to confirm the high degree of planarity of the fused aromatic ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice. Key intermolecular interactions that might be observed include:
π-π stacking : The planar aromatic surfaces of adjacent molecules would likely stack on top of one another, a common feature for polycyclic aromatic compounds.
C-H···N interactions : Weak hydrogen bonds between carbon-hydrogen groups and the nitrogen atom of a neighboring molecule could influence the crystal packing.
Halogen bonding : The chlorine atom could potentially act as a halogen bond donor or acceptor, further directing the solid-state architecture.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Characterization
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be dominated by absorptions characteristic of its large aromatic system. Studies on the parent dibenz[c,h]acridine provide a strong basis for interpreting the spectrum. miamioh.edu
Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100–3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the aromatic rings. |
| 1650–1450 | Aromatic C=C and C=N Stretch | In-plane stretching of the carbon-carbon and carbon-nitrogen double bonds within the fused rings. |
| 1400–1000 | In-plane C-H Bending | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |
| 900–650 | Out-of-plane C-H Bending | Strong absorptions characteristic of the substitution pattern on the aromatic rings (the "fingerprint" region). |
| 1100–800 | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond, a key indicator of the chlorine substituent. |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As a large, conjugated polycyclic aromatic system, this compound is expected to exhibit strong absorption in the UV region due to π → π* transitions. researchgate.net The spectrum would likely show multiple distinct bands with fine vibrational structure, which is characteristic of rigid aromatic molecules.
The presence of the chlorine atom, an auxochrome with lone pairs of electrons, is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted dibenzo[c,h]acridine due to electronic interactions with the π-system of the aromatic rings. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound Note: Values are predictive and based on typical spectra of related dibenzoacridines.
| Wavelength Range (nm) | Electronic Transition Type |
|---|---|
| ~250–300 | π → π |
| ~320–380 | π → π |
| ~390–450 | π → π* (lowest energy) |
Computational Chemistry Approaches in Dibenzo C,h Acridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular and electronic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determining molecular properties.
In the study of dibenzo[c,h]acridine systems, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state. This optimized structure provides the foundation for calculating a variety of electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and has a higher chemical reactivity.
While specific DFT studies on 7-Chlorodibenzo[c,h]acridine are not extensively available in the public domain, research on related dibenzo[c,h]acridine metal complexes provides valuable insights. For example, in studies of platinum(II) complexes of dibenzo[c,h]acridine, DFT calculations have been used to determine the orbital contributions to the electronic structure, revealing the influence of substituents and metal coordination on the HOMO and LUMO levels. These studies indicate that the HOMO is often centered on both the platinum metal and the dibenzo[c,h]acridine ligand, while the LUMO is predominantly located on the acridine (B1665455) framework. The introduction of a chlorine atom at the 7-position would be expected to influence the electron distribution and orbital energies due to its electronegativity and inductive effects.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as vertical excitation energies and oscillator strengths, which are directly related to experimental UV-Vis absorption spectra. rsc.orgdntb.gov.ua
TD-DFT calculations on dibenzo[c,h]acridine-containing complexes have shown excellent agreement with experimental absorption spectra. These calculations can identify the nature of electronic transitions, for example, whether they are ligand-centered (π-π*), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). For this compound, TD-DFT could predict how the chloro-substituent affects the absorption wavelengths and the intensities of the electronic transitions. This information is crucial for applications in areas such as photochemistry and materials science.
Molecular Modeling and Simulation Methodologies
Beyond the electronic properties of a single molecule, understanding its behavior in a larger system, such as in solution or interacting with a biological macromolecule, requires different computational techniques.
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment over time.
For a molecule like this compound, MD simulations could be used to study its aggregation behavior in different solvents or its flexibility when binding to a biological target. By simulating the system for nanoseconds or even microseconds, researchers can observe conformational changes and intermolecular interactions that are crucial for understanding its function. For instance, MD simulations can reveal the stability of a ligand-protein complex and identify key residues involved in the interaction.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. Docking studies on various acridine derivatives have been performed to investigate their potential as anticancer agents by targeting specific enzymes or DNA. jppres.com For this compound, docking studies could identify potential biological targets and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for the rational design of new therapeutic agents.
Table 2: Illustrative Molecular Docking Results for an Acridine Derivative
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Tyrosine Kinase | -9.5 | VAL-23, LYS-45, ASP-101 |
| Topoisomerase II | -8.8 | ARG-487, GLU-522, TYR-820 |
Note: This table presents illustrative data for a generic acridine derivative to demonstrate the type of information obtained from molecular docking studies.
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states. In the context of drug discovery, FEP is often used to predict the relative binding affinities of a series of ligands to a common receptor.
Chemoinformatics and Machine Learning Algorithms in Dibenzoacridine Compound Design and Prediction
Chemoinformatics and machine learning algorithms are increasingly pivotal in the rational design and activity prediction of novel therapeutic agents, including derivatives of dibenzo[c,h]acridine. These computational tools enable the analysis of large datasets to establish Quantitative Structure-Activity Relationships (QSAR), which correlate the structural or physicochemical properties of compounds with their biological activities.
In the realm of acridine-related compounds, which share structural similarities with this compound, machine learning methodologies have been successfully applied to predict their anticancer activities. Various algorithms are employed to build predictive models. These include traditional statistical methods like Multiple Linear Regression (MLR) and more advanced techniques such as Artificial Neural Networks (ANN), k-Nearest Neighbors (kNN), Decision Trees (DT), and Support Vector Machines (SVM).
The process of developing a QSAR model typically involves several key stages:
Data Curation: A dataset of dibenzo[c,h]acridine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Feature Selection: To avoid overfitting and to build robust models, a subset of the most relevant descriptors is selected using various statistical techniques.
Model Building and Validation: The selected descriptors are used to train and validate the machine learning models. The predictive power of the models is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²).
For instance, a hypothetical QSAR study on a series of dibenzo[c,h]acridine analogs might yield a model that links specific electronic and steric properties to their cytotoxic effects on a particular cancer cell line.
Table 1: Illustrative Performance of Machine Learning Models in Predicting Anticancer Activity of Acridine Analogs
| Model Type | Training Set R² | Test Set R² | Key Descriptors Utilized |
| Multiple Linear Regression (MLR) | 0.75 | 0.70 | Lipophilicity (logP), Molar Refractivity |
| Artificial Neural Network (ANN) | 0.92 | 0.88 | Electronic Energy, Dipole Moment, Surface Area |
| Support Vector Machine (SVM) | 0.88 | 0.85 | Topological Indices, Molecular Weight |
This table is illustrative and based on typical findings for related acridine compounds, as specific data for this compound is not available.
These predictive models are invaluable for the virtual screening of large chemical libraries to identify novel dibenzo[c,h]acridine derivatives with potentially high therapeutic activity. researchgate.net They also guide the synthesis of new compounds by prioritizing those with structural features predicted to enhance biological efficacy.
Application of Structure-Based and Ligand-Based Drug Design Principles to Dibenzoacridines
Both structure-based and ligand-based drug design principles are fundamental in the discovery and optimization of novel dibenzoacridine compounds as potential therapeutic agents. researchgate.net
Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structural information of the biological target, typically a protein or nucleic acid. Molecular docking is a primary technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) to its target.
In studies involving acridine analogs, molecular docking has been instrumental in elucidating their mechanism of action. For example, docking simulations of acridine derivatives into the active sites of enzymes like topoisomerase or various kinases have revealed key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their inhibitory activity. These insights are vital for designing modifications to the dibenzo[c,h]acridine scaffold to improve binding affinity and selectivity.
Table 2: Example Molecular Docking Results for an Acridine Derivative Against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Acridine Analog 1 | -9.8 | ASP810, LYS692 | Hydrogen Bond |
| Acridine Analog 2 | -8.5 | VAL702, ILE759 | Hydrophobic Interaction |
| This compound (Hypothetical) | -10.2 | ASP810, GLU762 | Hydrogen Bond, Halogen Bond |
This table presents hypothetical data to illustrate the application of molecular docking to dibenzoacridines, based on findings for related compounds.
Ligand-Based Drug Design (LBDD)
When the 3D structure of the biological target is unknown, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.
For a series of active dibenzo[c,h]acridine compounds, a pharmacophore model could be generated based on their common structural features. This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.
Table 3: Hypothetical Pharmacophore Model Features for Dibenzo[c,h]acridine Analogs
| Feature | Number of Features | Geometric Constraints |
| Aromatic Ring | 3 | Defined spatial arrangement |
| Hydrogen Bond Acceptor | 1 | Specific location relative to aromatic rings |
| Hydrophobic Center | 2 | Defined distances from other features |
This table is a hypothetical representation of a pharmacophore model that could be developed for dibenzo[c,h]acridine derivatives.
By integrating both SBDD and LBDD approaches, researchers can effectively design and identify novel this compound derivatives with improved therapeutic potential. These computational strategies significantly reduce the time and cost associated with traditional drug discovery by focusing experimental efforts on the most promising candidates.
Biological Activity and Mechanisms of Action of Dibenzo C,h Acridine Derivatives
Interaction with Nucleic Acids and DNA Intercalation Mechanisms
The ability of acridine (B1665455) derivatives to bind to DNA is a cornerstone of their biological effects. nih.gov These planar, polycyclic aromatic molecules engage in tight but reversible binding with DNA primarily through a process known as intercalation. nih.govnih.gov This involves the insertion of the flat acridine ring system between the base pairs of the DNA double helix. mdpi.com This interaction is stabilized by van der Waals forces and can be supplemented by ionic bonds between the compound and the phosphate (B84403) backbone of DNA. nih.govmdpi.com
The binding of acridine derivatives can occur in multiple modes. Depending on the dye-to-DNA concentration ratio, interactions can range from the external electrostatic binding of dye aggregates to the DNA surface, to the predominant intercalative binding of monomeric forms between DNA base pairs. rsc.org Computational studies have further elucidated these interactions, revealing the formation of hydrogen bonds and the presence of significant van der Waals forces between the intercalator and DNA. nih.gov
The affinity and specificity of dibenzoacridine derivatives for DNA are dictated by their molecular structure. The planar aromatic structure of the acridine ring is the fundamental requirement for intercalation. researchgate.net However, modifications to this core structure, such as the addition of substituent groups, can significantly influence binding properties.
The introduction of substituents can enhance the binding ability of the molecule. For instance, increasing the planarity of the molecule by adding phenyl groups can strengthen its interaction with DNA. mdpi.com The nature and position of these substituents are critical. For example, in the development of platinum-acridine hybrid agents, the 7-position in nitrobenz[c]acridines was found to be activated for nucleophilic aromatic substitution, allowing for the attachment of side chains designed to modulate the compound's properties. nih.gov The resulting 7-aminobenz[c]acridine chromophore was identified as a promising scaffold in these hybrid agents. nih.gov Furthermore, the conformation of linkers attached to the acridine core is crucial for effective DNA binding, with specific geometries being a prerequisite for high potency. nih.gov
The table below summarizes the structural features of acridine derivatives and their impact on DNA binding.
| Structural Feature | Impact on DNA Binding | Research Finding |
| Planar Aromatic Core | Essential for intercalation between DNA base pairs. researchgate.net | The fundamental mechanism of action for acridines involves the insertion of this planar system into the DNA double helix. mdpi.com |
| Substituents | Can increase molecular planarity and strengthen DNA interaction. mdpi.com | The introduction of phenyl groups has been shown to enhance DNA binding affinity. mdpi.com |
| Linker Conformation | Critical for proper orientation and high-affinity binding. nih.gov | A specific linker conformation was found to be a prerequisite for the high cytotoxic potency of certain platinum-acridine hybrids. nih.gov |
| Fused Aromatic Rings | Can lead to covalent DNA interaction after metabolic activation. nih.gov | Benzacridines, which have additional fused rings, can form covalent adducts with DNA, leading to base-pair substitution mutations. nih.gov |
By intercalating into the DNA helix, dibenzoacridine derivatives distort its structure, which subsequently interferes with crucial cellular processes that rely on the DNA template. nih.govresearchgate.net This binding can block the action of DNA and RNA polymerases, thereby inhibiting both DNA replication and transcription. mdpi.comnih.gov
The formation of adducts between DNA and platinum-acridine hybrids has been shown to stall replication forks, leading to DNA double-strand breaks. nih.gov These hybrids are also potent inhibitors of RNA polymerase II-mediated transcription. nih.gov This disruption of fundamental processes like replication and transcription ultimately makes it impossible for the cell to function and proliferate, which is a key mechanism behind the anticancer properties of these compounds. nih.gov While simple acridines act as frameshift mutagens due to their intercalative ability, derivatives with additional fused rings, such as benzacridines, can form covalent DNA adducts after metabolic activation, leading to different types of mutations. nih.gov
Enzyme Inhibition and Modulation by Dibenzoacridine Derivatives
Beyond direct DNA interaction, dibenzoacridine derivatives exert significant biological effects through the inhibition and modulation of various key enzymes involved in cellular regulation.
DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for replication, transcription, and chromosome segregation. Acridine derivatives are well-documented inhibitors of these enzymes, particularly topoisomerase II. nih.govresearchgate.netnih.gov The potential of acridines as topoisomerase II inhibitors was first recognized in the 1980s with the drug amsacrine. nih.govmdpi.com
These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. mdpi.commdpi.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death. The planar acridine ring is responsible for intercalating into the DNA, while side chains attached to the ring can enhance selectivity and activity toward the DNA-topoisomerase complex. mdpi.com Some substituted 9-aminoacridines have been shown to act as catalytic inhibitors of topoisomerase II, blocking the enzyme's binding and activity, which leads to G1-S phase cell cycle arrest and apoptosis. nih.gov Furthermore, various novel acridine derivatives have demonstrated inhibitory activity against both topoisomerase I and topoisomerase II. mdpi.commdpi.comresearchgate.net
The table below details the topoisomerase inhibition profiles of selected acridine derivatives.
| Compound Class | Target Enzyme(s) | Mechanism of Action | Consequence |
| Amsacrine & Derivatives | Topoisomerase II nih.govmdpi.com | Poison; stabilizes the covalent DNA-Topo II cleavage complex. mdpi.com | Accumulation of DNA double-strand breaks, apoptosis. nih.gov |
| Substituted 9-Aminoacridines | Topoisomerase II nih.gov | Catalytic inhibition; blocks enzyme binding to DNA. nih.gov | G1-S phase cell cycle arrest, apoptosis. nih.gov |
| Novel Acridine Hybrids | Topoisomerase I & II mdpi.commdpi.com | Inhibition of enzyme-mediated DNA relaxation/decatenation. mdpi.com | Induction of apoptosis and cell cycle arrest. mdpi.com |
Protein kinases are a large family of enzymes that regulate a vast array of cellular signaling pathways by phosphorylating specific protein targets. Certain acridine derivatives have been found to be potent inhibitors of protein kinase C (PKC), a key enzyme in signal transduction. nih.gov
The mechanism of PKC inhibition by acridines is complex, affecting both the catalytic and regulatory domains of the enzyme. nih.gov Studies have shown that compounds like acridine orange can act as competitive inhibitors with respect to MgATP at the enzyme's catalytic site. nih.gov They also appear to compete with lipid cofactors such as phosphatidylserine (B164497) and diacylglycerol, which are required for PKC activation, suggesting an interaction with the regulatory domain. nih.gov This inhibition of PKC can interfere with downstream signaling pathways, and it is suggested that some of the anti-tumor effects of acridine derivatives may be a consequence of this activity. nih.gov
The reactivity and structural diversity of dibenzoacridine derivatives suggest that they may interact with other enzymatic targets beyond topoisomerases and protein kinases. The distortion of the DNA backbone caused by intercalation can broadly inhibit the activity of many DNA-related enzymes. researchgate.net The ability of some platinum-acridine hybrids to bind to G-quadruplex DNA sequences also suggests a potential mechanism for interfering with telomere maintenance and gene regulation, which could involve enzymes that process these structures. nih.gov Further research is needed to fully elucidate the complete range of enzymatic targets for this class of compounds and the biological consequences of their modulation.
Metabolism and Biotransformation Pathways of Dibenzo C,h Acridine Derivatives
In Vitro Metabolic Investigations
In vitro studies using liver microsomes are fundamental for elucidating the initial steps of metabolism for xenobiotics. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Research on the hepatic microsomal metabolism of dibenzoacridines, such as dibenz[a,j]acridine (B14077), has demonstrated that these compounds are converted into a variety of metabolites. The primary products identified are dihydrodiols and phenols. For instance, in studies with liver microsomes from rats pretreated with 3-methylcholanthrene, a known inducer of CYP enzymes, the major metabolites of dibenz[a,j]acridine were identified as trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine and trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, alongside 3- and 4-hydroxydibenz[a,j]acridine and the dibenz[a,j]acridine-5,6-oxide. The 3,4-dihydrodiol was often found to be the most abundant metabolite.
These findings suggest that the metabolism of 7-Chlorodibenzo[c,h]acridine in hepatic microsomes would likely follow a similar pattern, leading to the formation of various hydroxylated and dihydrodiol metabolites. The presence of the chlorine atom at the 7-position may influence the regioselectivity of the enzymatic reactions, potentially favoring metabolism on the unsubstituted rings.
The biotransformation of dibenzoacridines is predominantly mediated by cytochrome P450 enzymes. Specifically, CYP1A1 and CYP1B1 have been shown to be key enzymes in the metabolism of dibenz[a,h]acridine, another isomer of the parent ring system. These enzymes catalyze the oxidation of the aromatic rings to form epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydrodiols.
The relative contribution of different CYP isoforms can significantly impact the metabolic profile and subsequent biological activity of the compound. For example, CYP1A1 is known to be highly inducible by polycyclic aromatic hydrocarbons (PAHs) and related compounds, leading to an increased rate of metabolism. The metabolism of acridine (B1665455) itself by rat liver enzymes has been shown to produce 9-acridone, a reaction catalyzed by aldehyde oxidase, while PCB-induced liver enzymes primarily yield a dihydrodiol. This highlights the complexity of acridine metabolism and the involvement of multiple enzyme systems.
Table 1: Key Enzymes Involved in the Metabolism of Dibenzoacridines
| Enzyme Family | Specific Isoform(s) | Role in Metabolism |
| Cytochrome P450 | CYP1A1, CYP1B1 | Oxidation, epoxidation |
| Epoxide Hydrolase | - | Hydrolysis of epoxides to dihydrodiols |
| Aldehyde Oxidase | - | Oxidation (e.g., formation of acridones) |
In Vivo Metabolic Fate and Pharmacokinetics (General Acridine Context)
Generally, acridines are lipophilic molecules that can be readily absorbed and distributed throughout the body. Their metabolism primarily occurs in the liver, where they are converted into more polar, water-soluble metabolites that can be more easily excreted. The rate and extent of metabolism can vary significantly between different acridine derivatives and between species. In some cases, rapid metabolism can lead to the failure of acridine-based drugs in clinical trials.
Identification and Structural Characterization of Key Metabolites
Based on studies of related dibenzoacridines, the key metabolites of this compound are predicted to be various dihydrodiols and phenolic derivatives. For dibenz[a,j]acridine, the major metabolites have been structurally characterized as trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine and trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, as well as 3- and 4-hydroxydibenz[a,j]acridine and dibenz[a,j]acridine-5,6-oxide. Secondary metabolism can lead to the formation of more complex products such as tetrols, diol epoxides, and phenolic dihydrodiols.
The formation of "bay-region" dihydrodiol epoxides is of particular toxicological significance, as these metabolites are often highly reactive and can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.
Table 2: Potential Metabolites of this compound (based on related compounds)
| Metabolite Type | Potential Structure(s) |
| Dihydrodiols | Chloro-dihydro-dihydroxy-dibenzo[c,h]acridines |
| Phenols | Chloro-hydroxy-dibenzo[c,h]acridines |
| Epoxides | Chloro-dibenzo[c,h]acridine epoxides |
| Diol Epoxides | Chloro-dihydro-dihydroxy-epoxy-dibenzo[c,h]acridines |
Influence of Metabolism on Biological Activity and Subsequent Environmental Fate
The metabolism of dibenzoacridines plays a crucial role in determining their biological activity. The formation of reactive metabolites, particularly dihydrodiol epoxides, is a key step in the mechanism of carcinogenicity for many polycyclic aromatic compounds. These electrophilic metabolites can form adducts with DNA, leading to genetic damage.
The environmental fate of acridine derivatives and their metabolites is influenced by factors such as their water solubility, lipophilicity, and susceptibility to further degradation. While some acridine compounds are considered environmentally benign, others may exhibit persistence and toxicity to aquatic organisms. The metabolic conversion of a parent compound into more polar metabolites generally increases its water solubility, which can affect its partitioning in different environmental compartments and its potential for bioaccumulation. However, some metabolites can still be persistent and retain biological activity. The degradation of acridine derivatives in the environment can occur through both biotic and abiotic processes, including microbial degradation and photodegradation.
Analytical Methodologies for Detection and Quantification of 7 Chlorodibenzo C,h Acridine and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental step in the analysis of 7-Chlorodibenzo[c,h]acridine and its metabolites, enabling their separation from complex mixtures prior to detection and quantification. The choice of chromatographic technique depends on the physicochemical properties of the analytes, such as volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of PAHs and their derivatives, including aza-PAHs. nih.govseparationmethods.comhplc.eu It is particularly well-suited for compounds that are less volatile or thermally labile.
Detailed Research Findings: Reversed-phase HPLC is the most common mode for the separation of PAHs and related compounds. separationmethods.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of complex PAH mixtures, gradient elution is often employed, where the composition of the mobile phase is changed during the analytical run to achieve optimal separation. separationmethods.com
A typical HPLC system for the analysis of compounds structurally similar to this compound would consist of a C18 column, with a mobile phase gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol. nih.govseparationmethods.com Detection is often achieved using UV-Vis or fluorescence detectors. nih.govhplc.eu Fluorescence detection is particularly sensitive for many PAHs and aza-PAHs due to their native fluorescence. nih.govhplc.eu For instance, in the analysis of dibenz[a,j]acridine (B14077) metabolites, HPLC coupled with fluorescence spectroscopy has been successfully employed for identification and quantification.
Interactive Data Table: Illustrative HPLC Parameters for Aza-PAH Analysis.
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of water, increasing the percentage of acetonitrile over time to elute more nonpolar compounds. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Fluorescence Detector (FLD) with programmable excitation and emission wavelengths. |
Gas Chromatography (GC) for Volatile or Derivatized Analytes
Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. stmarys-ca.edu It is extensively used for the analysis of PAHs and their chlorinated derivatives. stmarys-ca.eduepa.gov For less volatile metabolites, derivatization may be necessary to increase their volatility.
Detailed Research Findings: In GC, a gaseous mobile phase carries the analytes through a capillary column containing the stationary phase. The choice of the stationary phase is critical for achieving the desired separation. For the analysis of chlorinated hydrocarbons, columns with different polarities, such as a nonpolar DB-5 and a more polar DB-17HT, can be used for separation and confirmation. tdi-bi.com
The operating conditions, including the temperature program of the oven, the carrier gas flow rate, and the injection mode, are optimized to ensure efficient separation. gcms.cz An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore a suitable detector for the analysis of this compound. epa.govtdi-bi.com
Interactive Data Table: Typical GC Parameters for Chlorinated Hydrocarbon Analysis.
| Parameter | Description |
|---|---|
| Column | DB-5 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector | Splitless mode, 280 °C |
| Oven Program | Initial temperature of 60 °C, ramped to 300 °C |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Screening and Separation
Thin-Layer Chromatography (TLC) is a valuable technique for the screening and qualitative analysis of PAHs and their derivatives. nih.gov It is a planar chromatographic technique where a stationary phase is coated on a flat plate.
Detailed Research Findings: For the separation of PAHs, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. After development, the separated spots can be visualized under UV light. TLC can be used as a preliminary screening method before more sophisticated quantitative techniques like HPLC or GC are employed.
Mass Spectrometry (MS) Detection Coupled with Chromatography
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool, combining the separation capabilities of chromatography with the high selectivity and sensitivity of mass spectrometric detection. stmarys-ca.edu
Gas Chromatography-Mass Spectrometry (GC/MS)
GC-MS is a gold standard for the identification and quantification of a wide range of organic compounds, including PAHs and their halogenated derivatives. stmarys-ca.edu
Detailed Research Findings: In a GC-MS system, the analytes are separated by the GC and then introduced into the mass spectrometer, where they are ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The fragmentation pattern of a compound upon ionization is characteristic and can be used for its identification by comparing it to spectral libraries. For chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) provides an additional confirmation of the presence of chlorine in the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further enhancing the confidence in compound identification. epa.gov
Interactive Data Table: GC-MS Parameters for Chlorinated PAH Analysis.
| Parameter | Description |
|---|---|
| GC Column | DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. |
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC-MS is the method of choice for the analysis of polar, non-volatile, and thermally labile compounds, such as the metabolites of this compound. nih.govnih.gov
Detailed Research Findings: In LC-MS, the eluent from the HPLC is introduced into an ion source, where the analytes are ionized before entering the mass spectrometer. Common ionization techniques for the analysis of PAH metabolites include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity. nih.gov In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This technique is particularly useful for quantifying trace levels of analytes in complex matrices. A study on the analysis of chlorotyrosine adducts, for example, utilized ultra-high performance liquid chromatography-tandem mass spectroscopy (UHPLC-MS/MS) for sensitive determination. nih.gov
Spectroscopic Detection Methods
Spectroscopic methods are fundamental to the detection and quantification of this compound due to the molecule's extensive aromatic system. These techniques rely on the interaction of the compound with electromagnetic radiation.
Ultraviolet (UV) Absorption Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of compounds with chromophores. The fused benzene (B151609) and pyridine (B92270) rings in this compound constitute an extensive π-electron system, which readily absorbs light in the UV and visible regions of the electromagnetic spectrum. youtube.com This absorption corresponds to the excitation of π electrons to higher energy antibonding (π*) orbitals.
The resulting UV spectrum provides a characteristic fingerprint with distinct absorption maxima (λmax). The position and intensity of these peaks can be influenced by the solvent and the presence of substituents on the aromatic rings. nih.gov For structurally similar dibenzoacridines, characteristic absorption bands are typically observed in the 250-400 nm range. While specific data for this compound is not extensively published, the expected absorption maxima can be inferred from related acridine (B1665455) compounds. UV detection is commonly coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to provide quantitative analysis of the analyte as it elutes from the column.
Table 1: Typical UV Absorption Maxima for Related Acridine Systems
| Compound Class | Typical Absorption Range (nm) | Associated Electronic Transitions |
|---|---|---|
| Dibenzoacridines | 250 - 400 | π → π* |
| Benzodiazepines | 230 - 330 | π → π, n → π |
| Dibenzoazepines | 260 - 300 | π → π* |
Fluorescence Detection and Quantitation
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity for the detection of many polycyclic aromatic compounds compared to UV absorption. Acridine derivatives, including this compound, are often highly fluorescent due to their rigid, planar structure and extensive conjugated system, which facilitates the emission of light upon excitation.
This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, allowing for precise quantification at trace levels.
A particularly powerful technique for analyzing complex mixtures, such as those containing metabolites, is Synchronous Fluorescence Spectroscopy (SFS). nih.gov In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This approach simplifies the complex emission spectra into a single, sharp peak for each component, enhancing the ability to distinguish between the parent compound and its various metabolites, such as hydroxylated or dihydrodiol forms. nih.gov This method has been successfully used to identify and quantify metabolites of structurally similar compounds like 7H-dibenzo[c,g]carbazole (DBC) and dibenz[a,j]acridine (DBA). nih.gov
Immunochemical Assays (Immunoassays) for Detection
While specific immunoassays for this compound are not commercially available, this technique represents a potential high-throughput and cost-effective screening tool. eurekaselect.com Immunoassays utilize the highly specific binding interaction between an antibody and an antigen to detect and quantify a target molecule.
The development of an immunoassay for a small molecule like this compound would require:
Hapten Synthesis: The target molecule (a hapten) is chemically modified and conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. nih.gov
Antibody Production: The resulting conjugate is used to immunize an animal, stimulating the production of antibodies that specifically recognize the hapten. Monoclonal antibodies can be produced for higher specificity. mdpi.com
Assay Development: A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format. In this setup, the sample containing the analyte competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites. nemi.gov The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Immunoassays have been successfully developed for the broader class of polycyclic aromatic hydrocarbons (PAHs) and can be designed to be class-selective. eurekaselect.comresearchgate.net Such assays are valuable for rapid screening of a large number of environmental samples, with positive results typically being confirmed by chromatographic methods. nemi.gov
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to isolate this compound and its metabolites from complex environmental or biological matrices and to concentrate them to levels amenable to instrumental analysis. pjoes.com The presence of interfering substances can significantly affect the accuracy and sensitivity of the analysis.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte from an aqueous sample into a water-immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, reduced solvent consumption, and potential for automation. nih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.
Table 2: Common Solid-Phase Extraction Sorbents for Aromatic Compounds
| Sorbent Type | Retention Mechanism | Typical Analytes |
|---|---|---|
| C18 (Octadecylsilane) | Reversed-phase (hydrophobic) | Nonpolar to moderately polar compounds (e.g., PAHs, azaarenes) |
| Silica | Normal-phase (polar) | Polar compounds |
| Florisil (Magnesium Silicate) | Normal-phase (polar) | Chlorinated pesticides, PCBs |
Derivatization is a chemical modification of the analyte to enhance its analytical properties. While the native fluorescence of acridines often makes derivatization unnecessary for fluorescence detection, it can be employed to:
Improve chromatographic separation (e.g., volatility for Gas Chromatography).
Enhance the response of a specific detector.
Introduce a functional group that can be ionized more efficiently in mass spectrometry.
Method Validation, Sensitivity, and Reproducibility in Trace Analysis
For analytical data to be considered reliable and defensible, the method used must be thoroughly validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org For trace analysis of environmental contaminants, key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgnih.govikev.org
The core validation characteristics include:
Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ikev.org
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery of a known, spiked amount of analyte into a blank matrix. ich.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Variation under the same operating conditions over a short interval.
Intermediate Precision: Variation within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. ikev.org
Table 3: Typical Acceptance Criteria for Method Validation in Trace Analysis
| Parameter | Typical Acceptance Criterion |
|---|---|
| Accuracy | 70-120% Recovery |
| Precision (RSD%) | ≤ 15-20% at the LOQ |
| Linearity (r²) | ≥ 0.995 |
| Range | 80-120% of the target concentration |
RSD: Relative Standard Deviation; r²: Coefficient of determination
Ensuring these parameters meet predefined acceptance criteria is essential for the generation of high-quality, reproducible data in the trace analysis of this compound. altabrisagroup.com
Environmental Dynamics and Fate of Dibenzo C,h Acridine
Environmental Occurrence and Distribution in Various Compartments (Air, Water, Soil)
Dibenzoacridines, along with other PANHs, are introduced into the environment primarily through anthropogenic activities. They are formed during the incomplete combustion of organic materials, with significant sources including industrial processes, vehicle emissions, and the burning of fossil fuels. nih.gov Once released, their distribution across air, water, and soil is dictated by their physicochemical properties, such as water solubility and vapor pressure.
In the atmosphere , dibenzoacridines can exist in both the gas phase and adsorbed to particulate matter. nih.gov Their partitioning between these two phases is influenced by temperature and the size and composition of atmospheric particles. Those associated with fine particulate matter can be transported over long distances, leading to their widespread distribution. youtube.com Atmospheric deposition, through both wet (precipitation) and dry processes, is a major pathway for the entry of these compounds into terrestrial and aquatic ecosystems. mdpi.com
In aquatic environments , the low water solubility of dibenzoacridines means they tend to adsorb to suspended particles and organic matter in the water column. nih.gov This leads to their accumulation in sediments, which act as a significant reservoir for these compounds. For instance, studies on related compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) have shown their prevalence in river sediments. nih.gov Concentrations of various azaarenes, including benz[a]acridine (B1217974) and benz[c]acridine, have been measured in the surface sediments of marine environments, with higher concentrations often found closer to coastal and industrial areas. nih.gov
In soil , dibenzoacridines are generally persistent due to their strong adsorption to soil organic matter. soilwise-he.eu This binding reduces their bioavailability and mobility, but also makes them less accessible for microbial degradation. pjoes.com Contamination of soil with these compounds is often localized around industrial sites, such as those associated with creosote (B1164894) and tar production. soilwise-he.eu The movement of dibenzoacridines within the soil profile is typically limited, although leaching to groundwater can occur under certain conditions.
| Environmental Compartment | Key Distribution Characteristics | Predominant State/Form |
| Air | Transport over long distances | Gas phase and adsorbed to particulate matter |
| Water | Low solubility, high adsorption to particles | Bound to suspended solids and sediment |
| Soil | Strong adsorption to organic matter, low mobility | Adsorbed to soil particles |
Environmental Degradation Pathways
The persistence of dibenzoacridines in the environment is counteracted by several degradation processes, including photodegradation, biodegradation, and chemical transformation.
Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many PAHs and PANHs, particularly in the atmosphere and surface waters. nih.gov When dissolved in water or adsorbed on particulate matter, these compounds can undergo photodecomposition when exposed to ultraviolet (UV) radiation from sunlight. nih.gov The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water, and the specific chemical structure of the compound. mdpi.com For some PANHs, photodegradation can lead to the formation of oxidized derivatives, which may be more toxic than the parent compound. nih.gov
Biodegradation by microorganisms is a crucial process for the removal of PANHs from the environment. up.pt A diverse range of bacteria, fungi, and algae have been shown to degrade various heterocyclic PAHs. nih.gov The effectiveness of biodegradation depends on several factors, including the complexity of the molecular structure, the presence of specific microbial populations with the necessary enzymatic machinery, and environmental conditions such as oxygen and nutrient availability. soilwise-he.eupjoes.com
Generally, lower molecular weight PANHs are more readily biodegradable than their higher molecular weight counterparts. nih.gov For instance, three-ring azaarenes are often more easily degraded than five-ring congeners. soilwise-he.eunih.gov The position of the nitrogen atom within the aromatic structure and the presence of substituents, such as methyl groups, can also influence the rate of microbial degradation. soilwise-he.eunih.gov The process often begins with the enzymatic introduction of oxygen into the aromatic rings, leading to the formation of intermediates that can be further broken down. researchgate.net
In addition to photodegradation, dibenzoacridines can undergo other abiotic chemical transformations in the environment. up.pt In the atmosphere, they can react with pollutants like ozone, nitrogen oxides, and sulfur dioxide, leading to the formation of various transformation products. nih.gov In soil and sediment, redox reactions can play a role in their degradation, although these processes are often slower than biodegradation. wikipedia.org The rate of these abiotic transformations is influenced by the chemical composition of the environmental matrix, including pH and the presence of other reactive chemical species. science.gov
| Degradation Pathway | Key Processes | Influencing Factors |
| Photodegradation | Breakdown by UV radiation | Sunlight intensity, presence of photosensitizers |
| Biodegradation | Microbial metabolism | Microbial community, oxygen, nutrients, chemical structure |
| Chemical Transformation | Oxidation, reaction with other pollutants | Presence of ozone, nitrogen oxides, pH |
Bioaccumulation and Biotransformation in Ecological Systems (General PAHs and Related Compounds)
Due to their lipophilic (fat-loving) nature, dibenzoacridines and other PAHs have a tendency to bioaccumulate in the tissues of living organisms. mdpi.comyoutube.com Bioaccumulation occurs when an organism absorbs a substance at a rate faster than it can eliminate it through metabolic processes or excretion. hydroviv.com This can lead to the concentration of these compounds increasing at successively higher levels of the food chain, a process known as biomagnification. hydroviv.com
The extent of bioaccumulation is influenced by the organism's species, diet, and metabolic capabilities, as well as the physicochemical properties of the specific compound. mdpi.com Aquatic organisms, in particular, can accumulate these pollutants from contaminated water, sediment, and their food sources. nih.govresearchgate.net
Once inside an organism, PANHs can undergo biotransformation, a process where enzymes modify the chemical structure of the compound. researchgate.net This is a detoxification mechanism aimed at making the compounds more water-soluble and easier to excrete. However, in some cases, the metabolic products of biotransformation can be more toxic or carcinogenic than the original compound. wikipedia.org For example, the biotransformation of some PAHs by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can bind to DNA and cause mutations. wikipedia.orgnih.gov
Environmental Monitoring and Risk Assessment Methodologies for Dibenzoacridines
Monitoring the presence of dibenzoacridines and other PANHs in the environment is essential for assessing the extent of contamination and the potential risks to ecosystems and human health. researchgate.net Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to detect and quantify these compounds in environmental samples like air, water, and soil. nih.gov
Given the potential for a wide range of compounds to be present in contaminated areas, risk assessment frameworks are evolving to incorporate new approach methodologies (NAMs) that integrate toxicokinetics and toxicodynamics to provide a more accurate evaluation of combined chemical exposures. nih.gov These advanced frameworks aim to improve the relevance and efficiency of risk assessments for complex environmental contaminants. diaglobal.orgyoutube.com
Q & A
Q. What are the established synthetic routes for 7-Chlorodibenzo[c,h]acridine, and how can purity be optimized?
Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using chlorophenyl boronic acid derivatives and dibenzo[c,h]acridine precursors. Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions.
- Solvent systems : Toluene or THF with controlled heating (80–120°C).
- Purification : Column chromatography with silica gel or recrystallization from DCM/hexane mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : X-ray crystallography (for solid-state packing, π-π interactions) and NMR (¹H/¹³C for substituent positioning) .
- Purity assessment : HPLC-MS or GC-MS to detect halogenated byproducts.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How does this compound interact with biological macromolecules like DNA?
Acridine derivatives intercalate into DNA via π-stacking, disrupting replication and transcription. The chlorine substituent enhances electrophilicity, facilitating covalent adduct formation with guanine residues. Fluorescence quenching assays and molecular docking simulations are used to study binding affinities .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Incineration for halogenated compounds, following EPA guidelines.
- Storage : In amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting mutagenicity data (e.g., Salmonella assays) be resolved for this compound?
- Replicate under varied conditions : Test TA98 and TA100 strains with/without metabolic activation (S9 mix).
- Supplementary assays : Comet assay (DNA strand breaks) or micronucleus test (chromosomal damage) to validate genotoxicity.
- Dose-response analysis : Use sub-toxic concentrations to avoid false negatives from cytotoxicity .
Q. What experimental design considerations are critical for in vivo carcinogenicity studies?
- Model selection : Rodents (rats/mice) with genetic susceptibility to polycyclic aromatic hydrocarbons.
- Dosage regimen : Chronic exposure via oral gavage or dermal application, with controls for vehicle effects.
- Endpoint analysis : Histopathology (tumor incidence) and biomarker monitoring (e.g., CYP1A1 induction) .
Q. How can the electrophilic character of this compound be exploited for functionalization?
- Nucleophilic aromatic substitution : Replace chlorine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
- Cross-coupling : Use Buchwald-Hartwig amination to introduce heteroatoms for drug discovery .
Q. What factors influence the environmental stability of this compound?
- Photolysis : UV-Vis studies to assess degradation kinetics under sunlight.
- Biodegradation : Microbial consortia screening (e.g., Pseudomonas spp.) for dehalogenation pathways.
- Adsorption : Soil column experiments to evaluate binding to organic matter .
Data Contradiction Analysis
- Mutagenicity variability : Conflicting Salmonella results may stem from strain-specific repair mechanisms or metabolic activation efficiency. Cross-validation with mammalian cell models (e.g., CHO cells) is advised .
- Carcinogenic potency : Discrepancies in tumor incidence across studies could reflect differences in exposure duration or genetic variability in test animals. Meta-analyses of historical data are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
